molecular formula C16H12ClF3N4O B8304908 5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine

5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine

Cat. No.: B8304908
M. Wt: 368.74 g/mol
InChI Key: YYTRPIAXOVEEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine is a useful research compound. Its molecular formula is C16H12ClF3N4O and its molecular weight is 368.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClF3N4O

Molecular Weight

368.74 g/mol

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C16H12ClF3N4O/c1-25-11-5-3-10(4-6-11)24-15(21)14(22-23-24)12-7-2-9(17)8-13(12)16(18,19)20/h2-8H,21H2,1H3

InChI Key

YYTRPIAXOVEEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and ice-cooled solution of 1-azido-4-methoxy-benzene (0.500 g, 3.3523 mmol) and 4-chloro-2-(trifluoromethyl)phenylacetonitrile (1.104 g, 5.0284 mmol) in absolute ethanol (15 ml), an ice-cooled solution of sodium methoxide (0.217 g, 4.0228 mmol) in absolute ethanol (8 ml) is added drop-wise. The resulting reaction mixture is evaporated and the residue is dissolved in methylene chloride and washed with water, brine, dried over MgSO4, filtered and evaporated to afford ˜1.25 g of crude material as brownish solid. This material is purified by crystallization from methylene chloride and petroleum ether, to obtain the title compound as brown solid (1.05 g, 83% yield). M.p. 159.2-160.2° C. LC-ESI-HRMS of [M+H]+ shows 369.0712 Da. Calc. 369.072998 Da, dev. −4.9 ppm.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.104 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.217 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
83%

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